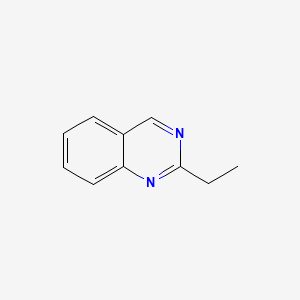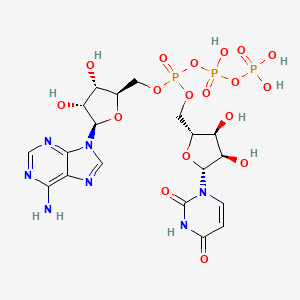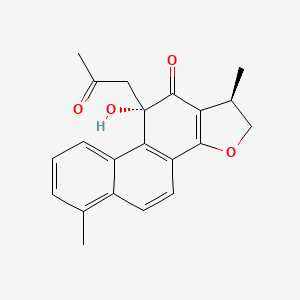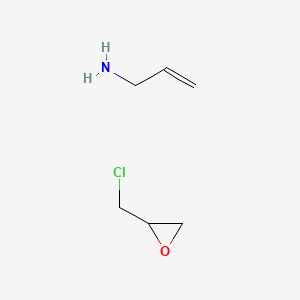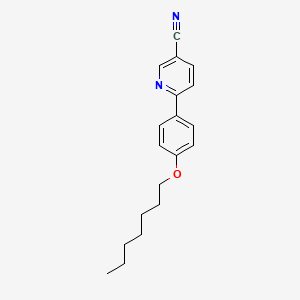
3-Methylmalate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylmalate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of 3-methylmalic acid; major microspecies at pH 7.3 It has a role as a human metabolite. It is a conjugate base of a 3-methylmalic acid.
Scientific Research Applications
Electron Ionization Mass Spectra of Esters : A study by Tamiri et al. (2003) examined the behavior of isomeric methyl ethyl mixed esters of 2-methylmaleic acid under electron ionization, revealing different fragmentation processes. This research contributes to understanding the mass spectrometric behavior of compounds related to 3-Methylmalate(2-).
Synthesis of Chiral Building Blocks : Kano et al. (2011) demonstrated the use of methylenemalonate in a direct asymmetric conjugate addition of aldehydes, which could be used for creating chiral building blocks relevant in synthetic chemistry. Their findings are detailed in Chemical Science.
Supramolecular Assemblies of Cu(II)-Methylmalonate Complexes : A 2017 study by Mitra et al. in the Journal of Coordination Chemistry explored the formation of supramolecular assemblies through Cu(II)-methylmalonate complexes, which could have implications in materials science.
Vibrational Spectra and Molecular Structure : Karabacak et al. (2008) investigated the vibrational spectra and molecular structure of 2,3-dibromo-N-methylmaleimide, contributing to the understanding of the physical and chemical properties of compounds structurally similar to 3-Methylmalate(2-). This research is detailed in the Journal of Molecular Structure.
Neurological Impact of 2-Methylcitrate : Jafari et al. (2013) in the Orphanet Journal of Rare Diseases studied the effects of 2-methylcitrate on brain cells, shedding light on the neurological impacts of compounds related to 3-Methylmalate(2-).
Photodynamic Diagnosis/Therapy : A 2021 study by Luan et al. in the International Journal of Pharmaceutics focused on the use of methyl aminolevulinate, a compound related to 3-Methylmalate(2-), for photodynamic diagnosis and therapy of cancers.
Living Chromium(III) Catalysts : Ganesan and Gabbaï (2004) researched [Cp*Cr(C6F5)(Me)(Py)] as a living chromium(III) catalyst for polymerization, which could have implications in materials science. Their findings are presented in Organometallics.
properties
Product Name |
3-Methylmalate(2-) |
|---|---|
Molecular Formula |
C5H6O5-2 |
Molecular Weight |
146.1 g/mol |
IUPAC Name |
2-hydroxy-3-methylbutanedioate |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/p-2 |
InChI Key |
NPYQJIHHTGFBLN-UHFFFAOYSA-L |
SMILES |
CC(C(C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
CC(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230270.png)
![4-chloro-N-[(4-ethoxy-2-nitroanilino)-sulfanylidenemethyl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1230272.png)
![2-[(6-methyl-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclopentane]yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1230273.png)
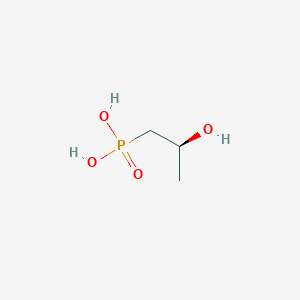
![3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one](/img/structure/B1230277.png)
![[13-Acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1230278.png)
![7-(2,3-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230280.png)
